Zatolmilast

Content Navigation

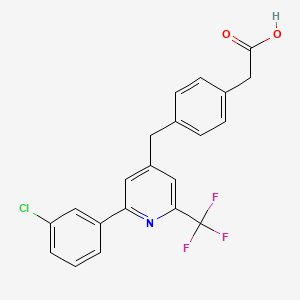

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

ZATOLMILAST is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

a novel phosphodiesterase-4D negative allosteric modulato

Mechanism of Action: A Selective PDE4D Allosteric Modulator

Zatolmilast works through a targeted mechanism to increase levels of cyclic adenosine monophosphate (cAMP), a crucial secondary messenger in neurons [1].

- PDE4D Inhibition: this compound specifically targets and inhibits the PDE4D enzyme, which normally breaks down cAMP [2] [3].

- Allosteric Modulation: Unlike traditional active-site inhibitors, this compound binds to an allosteric site on PDE4D. It selectively inhibits activated dimeric forms of PDE4D more potently than basal monomeric forms [4].

- cAMP Pathway Activation: By inhibiting cAMP hydrolysis, this compound increases intracellular cAMP levels. This activates Protein Kinase A (PKA), leading to phosphorylation of downstream targets like cAMP Response Element-Binding protein (CREB). Phosphorylated CREB then promotes transcription of genes encoding neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) [2].

This enhanced pathway is crucial for neuronal survival, synaptic plasticity, and cognitive function [2] [5]. The following diagram illustrates this targeted signaling pathway:

This compound modulates cAMP/PKA/CREB/BDNF signaling for cognitive effects.

Quantitative Binding and Functional Data

This compound demonstrates potent and selective inhibition of PDE4D isoforms.

Table 1: In Vitro Binding Affinity of this compound [2]

| PDE4D Isoform | IC₅₀ (nM) |

|---|---|

| PDE4D3 | 7.4 nM |

| PDE4D7 | 7.8 nM |

Table 2: In Vivo Functional Effects [2]

| Experimental Model | Effect | Dose | Outcome |

|---|---|---|---|

| Mouse novel object recognition | Cognitive benefit | 0.1-30 mg/kg (p.o.) | Improved cognition at doses >0.3 mg/kg |

| Rodent hippocampus | Increased BDNF production | Not Specified | Increased cAMP, pCREB, and BDNF |

Molecular and Structural Basis of Action

The selectivity and alloster mechanism of this compound are rooted in the complex structural biology of the PDE4 family [6].

PDE4D Isoforms and Regulation: The PDE4D subfamily has multiple isoforms classified as long, short, or super-short, based on upstream conserved regions (UCR1 and UCR2). Long isoforms can form dimers regulated by PKA phosphorylation [6]. This compound shows a preference for inhibiting the activated dimeric state of long PDE4D isoforms [4].

Allosteric Binding: The allosteric mechanism may involve binding to regulatory UCR domains, which differ from the conserved catalytic domain used by non-selective, active-site inhibitors like roflumilast and rolipram [6].

Rationale for Targeting Fragile X Syndrome

This compound's mechanism directly addresses the core pathophysiology of Fragile X syndrome (FXS), the most common cause of inherited intellectual disability and a known genetic cause of autism [7].

FXS is caused by a mutation in the FMR1 gene, leading to a deficiency of the Fragile X Mental Retardation Protein (FMRP). FMRP is a key regulator of protein synthesis at synapses. Its absence results in disrupted synaptic plasticity and maturation, which underpins the cognitive and behavioral symptoms of FXS [5].

By selectively modulating PDE4D to enhance cAMP-CREB-BDNF signaling, this compound aims to promote synaptic connectivity and improve cognitive function, specifically targeting the intellectual disability central to FXS [8] [7]. A Phase 2 trial in 30 adult males with FXS demonstrated improvement in cognition, specifically in language domains, and clinically meaningful improvements in daily functioning [7].

Key Experimental Evidence

Key findings from preclinical and clinical studies support the proposed mechanism of action.

Table 3: Summary of Key Experimental Evidence

| Study Type | Key Findings | Reference |

|---|---|---|

| In Vitro Biochemistry | Potent inhibition of PDE4D3 and PDE4D7 isoforms (IC₅₀ ~7.4-7.8 nM). Selective for PDE4D over other PDE4 subtypes. | [2] |

| In Vivo Rodent Models | Increased cAMP, pCREB, and BDNF in the hippocampus. Improved cognitive performance in novel object recognition tests at low oral doses (>0.3 mg/kg). | [2] |

| Clinical Trial (Phase 2, FXS) | Met primary safety endpoint. Exploratory efficacy showed improved cognition (NIH Toolbox) and daily functioning. | [7] |

Differentiation from Other PDE4 Inhibitors

This compound belongs to a new generation of PDE4 inhibitors designed for greater specificity and improved therapeutic profiles [4] [9].

- First-Generation Pan-PDE4 Inhibitors: Drugs like roflumilast and apremilast non-selectively inhibit all PDE4 subtypes (A, B, C, D). This broad activity is linked to dose-limiting side effects like nausea, vomiting, and diarrhea, possibly due to non-selective PDE4 inhibition in the gut [4] [9].

- Next-Generation Selective Inhibitors: this compound's selective targeting of PDE4D is a key differentiator. This selectivity aims to retain therapeutic benefits on cognition while minimizing the adverse effects associated with broader PDE4 inhibition [4] [3].

Current Status and Future Directions

This compound is currently positioned as a promising, targeted therapeutic candidate.

- Current Indication: The primary development focus is Fragile X syndrome (FXS), with ongoing pivotal Phase 2b/3 clinical trials (studies named EXPERIENCE 204 and 301) [8] [7]. The U.S. FDA has granted it Fast Track, Orphan Drug, and Rare Pediatric Disease designations [7].

- Potential Future Applications: Given the role of PDE4D in cognition and neuroinflammation, its therapeutic potential could extend to other disorders such as Alzheimer's disease, major depressive disorder, and multiple sclerosis [6] [5] [1]. However, these potential applications are not the current focus of late-stage clinical programs.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. | PDE | TargetMol this compound [targetmol.com]

- 3. - Wikipedia this compound [en.wikipedia.org]

- 4. Next Generation PDE4 Inhibitors that Selectively Target ... [link.springer.com]

- 5. Phosphodiesterase 4 Inhibition in Neuropsychiatric Disorders ... [pmc.ncbi.nlm.nih.gov]

- 6. PDE4D: A Multipurpose Pharmacological Target [mdpi.com]

- 7. Shionogi Provides Updates on this compound, an ... [shionogi.com]

- 8. Shionogi's EXPERIENCE Phase 3 Clinical Trial of ... [fraxa.org]

- 9. Next Generation PDE that Selectively Target... 4 Inhibitors [pmc.ncbi.nlm.nih.gov]

PDE4D Inhibition: Quantitative Experimental Findings

The table below summarizes key quantitative data from recent studies on PDE4D inhibition.

| Disease Context | Experimental Model | Treatment / Intervention | Key Quantitative Outcomes | Proposed Mechanism |

|---|---|---|---|---|

| Cardiac Hypertrophy & Heart Failure [1] | ISO-injection or TAC-induced HF in mice; human failing hearts | Roflumilast (1 mg/kg/day) or cardiac-specific PDE4D haploinsufficiency | PDE4D upregulated in failing hearts; inhibition ameliorated cardiac hypertrophy, improved mitochondrial function, and restored mitophagy [1] | Increases cAMP-PKA signaling, activating CREB-SIRT1 pathway and enhancing PINK1/Parkin-mediated mitophagy [1] |

| BRAF-mutant Melanoma (MAPKi-resistant) [2] | Resistant human melanoma cell lines (A375, SK-MEL-28); xenograft models | PDE4D inhibition (unspecified compound) | Higher baseline PDE4D predicted worse patient survival; inhibition impeded proliferation of resistant cells ex vivo and in vivo [2] | PDE4D5 isoform overexpression (via promoter demethylation) enables RAF1 activation, rewiring MAPK pathway; inhibition blocks Hippo pathway [2] |

| Prostate Cancer [3] | Prostate cancer cell lines (LNCaP, PC3); xenografts in nude mice | NVP-ABE171 and Cilomilast (second-gen PDE4D inhibitors) | Decreased cell growth in vitro; reduced xenograft wet weight and increased apoptosis in vivo [3] | Decreased signaling of Sonic Hedgehog (SHH), Androgen Receptor (AR), and MAPK pathways [3] |

| Insulin Resistance & Lipolysis [4] | Adipocytes | Genetic disruption of FGF1/PDE4D pathway | Phosphorylation of PDE4D at S44 required for suppression of lipolysis; chronic PAK inhibition induced insulin resistance [4] | FGF1/FGFR1 signaling activates PDE4D via PAKs, reducing cAMP/PKA signaling and subsequent HSL phosphorylation [4] |

Core Signaling Pathway and Experimental Workflows

The following diagrams, defined using the DOT language, illustrate the core cAMP-PKA pathway regulated by PDE4D and a generalized experimental workflow for validating its role.

Diagram 1: Core cAMP-PKA pathway regulated by PDE4D. PDE4D degrades cAMP, inhibiting a signaling cascade that promotes protective mitophagy. This inhibition can lead to pathological hypertrophy, as observed in heart failure [1].

Diagram 2: A generalized experimental workflow for validating the role of PDE4D in disease models, integrating genetic and pharmacological approaches [1] [2].

Detailed Experimental Protocols

For researchers looking to replicate key findings, here are detailed methodologies for in vitro and in vivo experiments based on the search results.

In Vitro Model of Cardiomyocyte Hypertrophy [1]

- Cell Culture: Primary cardiomyocytes isolated from rodents.

- Induction of Hypertrophy: Stimulate cells with Isoproterenol (ISO), a β-adrenergic receptor agonist. A typical concentration is 1-10 µM for 24-48 hours.

- Intervention:

- Genetic Knockdown: Use siRNA or shRNA targeting PDE4D.

- Pharmacological Inhibition: Co-treat cells with a PDE4 inhibitor like Roflumilast (e.g., 1-10 µM).

- Outcome Measures:

- Cell Size: Quantify surface area using immunofluorescence (e.g., staining for α-actinin).

- Hypertrophy Markers: Measure mRNA or protein levels of ANF and BNP via qPCR or Western blot.

- Mitophagy & Signaling: Assess protein levels of PINK1, Parkin, SIRT1, and phosphorylated CREB by Western blot. Use fluorescent dyes (e.g., MitoTracker) to evaluate mitochondrial membrane potential and reactive oxygen species (ROS).

In Vivo Model of Pressure-Overload Heart Failure [1]

- Animal Model: 8-week-old male C57BL/6J mice.

- Disease Induction: Perform Transverse Aortic Constriction (TAC) surgery to induce pressure overload. Sham-operated animals serve as controls.

- Intervention Groups:

- Genetic: Use cardiac-specific inducible PDE4D heterozygous knockout mice (PDE4DhCKO).

- Pharmacological: Administer Roflumilast via daily oral gavage at 1 mg/kg/day, starting immediately after surgery for 4-6 weeks.

- Outcome Measures:

- Cardiac Function: Perform echocardiography before and after treatment to measure Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS), and wall thickness.

- Hemodynamic Assessment: Measure pressure gradients post-TAC to confirm successful constriction.

- Tissue Analysis: Upon termination, analyze heart tissue for hypertrophy index (heart weight/body weight), fibrosis (Masson's Trichrome stain), and molecular signaling (Western blot for pathway components).

Therapeutic Implications and Drug Development

The accumulated evidence positions PDE4D inhibition as a viable strategy for therapeutic intervention, though with important nuances.

- Isoform and Context Specificity: The beneficial effects of PDE4B and the detrimental effects of complete PDE4D knockout highlight that not all PDE4 inhibition is the same [1]. The development of isoform-specific inhibitors is therefore crucial.

- Repurposing Potential: Roflumilast, an FDA-approved PDE4 inhibitor for COPD, shows efficacy in pre-clinical heart failure and cancer models, suggesting a promising path for drug repurposing [1] [3].

- Balancing Efficacy and Safety: Early-generation PDE4 inhibitors were limited by side effects like nausea and emesis. Second-generation inhibitors like NVP-ABE171 and Cilomilast were designed for improved tolerability and have established safety profiles in human trials, which could accelerate their application in oncology [3].

Key Takeaways for Researchers

- Core Mechanism: PDE4D tightly controls a cAMP-PKA-CREB-SIRT1 signaling axis, influencing cell survival, metabolism, and inflammation [1] [5].

- Therapeutic Potential: Targeting PDE4D is promising in cardiac hypertrophy, specific cancers (prostate, melanoma), and metabolic disorders [1] [4] [3].

- Critical Consideration: Therapeutic effects are highly dependent on the specific PDE4D isoform and the cellular context. Comprehensive validation using both genetic and pharmacological tools is essential.

References

- 1. PDE4D inhibition ameliorates cardiac hypertrophy and heart ... [pmc.ncbi.nlm.nih.gov]

- 2. PDE4D drives rewiring of the MAPK pathway in BRAF ... [biosignaling.biomedcentral.com]

- 3. Phosphodiesterase 4D Inhibitors Limit Prostate Cancer ... [pmc.ncbi.nlm.nih.gov]

- 4. p21-activated kinases (PAKs) regulate FGF1/PDE4D ... [sciencedirect.com]

- 5. Beyond PDE4 inhibition: A comprehensive review on ... [sciencedirect.com]

Zatolmilast IC50 values PDE4D3 PDE4D7 isoforms

Quantitative Profile of Zatolmilast

The table below summarizes the core quantitative data for this compound, a selective allosteric PDE4D inhibitor [1] [2]:

| Property | Value | Notes / Context |

|---|---|---|

| IC₅₀ (PDE4D3) | 7.4 nM [1] | Allosteric inhibitor; high selectivity for PDE4D. |

| IC₅₀ (PDE4D7) | 7.8 nM [1] | Allosteric inhibitor; high selectivity for PDE4D. |

| Brain Disposition | Unbound brain-to-plasma partition coefficient (Kp,uu) = 0.18 [1] | Suggests limited, though present, distribution into the brain. |

| MDR1-MDCK Permeability | Moderate (Papp = 3.72–7.18 × 10⁻⁶ cm/s) [1] | Not a P-glycoprotein substrate (Efflux Ratio < 1.92). |

Experimental Insights & Methodologies

Here is a detailed look at the key experiments and findings related to this compound:

PDE4D Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific PDE4D isoforms (PDE4D3 and PDE4D7) [1].

- Key Finding: this compound is a potent and selective allosteric inhibitor of PDE4D, showing nearly equal potency against the PDE4D3 and PDE4D7 isoforms [1].

In Vitro & In Vivo Anti-neuroinflammatory Activity

- Objective: To evaluate the pharmacological effects of this compound against LPS-induced neuroinflammation and compare it with the pan-PDE4 inhibitor Roflumilast [1].

- In Vitro Model: BV-2 murine microglia cells stimulated with LPS [1].

- Methodology:

- Cell Viability: Assessed via WST-8 assay to determine non-toxic concentrations for experiments.

- Inflammatory Markers: Measured production of Nitric Oxide (NO) and Tumor Necrosis Factor-α (TNF-α).

- Signaling Pathway: Analyzed NF-κB phosphorylation levels via Western blotting.

- In Vivo Model: Mice administered this compound orally before LPS challenge [1].

- Methodology: Levels of TNF-α, interleukin-1β (IL-1β), and IL-6 were measured in plasma and brain tissues.

- Key Finding: Unlike Roflumilast, this compound showed no significant anti-neuroinflammatory effects in these models, neither reducing inflammatory cytokine production nor inhibiting NF-κB phosphorylation [1].

Blood-Brain Barrier Permeability Assessment

- Objective: To evaluate the brain penetration potential of this compound [1].

- Model: MDR1-MDCK cell monolayer.

- Methodology:

- Bidirectional Permeability: The apparent permeability coefficient (Papp) was measured in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

- Efflux Ratio (ER): Calculated as Papp(B-A)/Papp(A-B). An ER < 2 suggests the compound is not a substrate for the P-gp efflux transporter.

- Key Finding: this compound demonstrated moderate permeability and is not a P-gp substrate, indicating its movement across the blood-brain barrier is not actively restricted by this mechanism [1].

cAMP Signaling Pathway & Experimental Workflow

The following diagram illustrates the core cAMP signaling pathway that PDE4 enzymes regulate, and where this compound exerts its action.

cAMP pathway and this compound's allosteric inhibition of PDE4D.

The diagram below outlines the key experimental workflow used to characterize this compound.

Key experimental workflow for this compound characterization.

Key Interpretations for Researchers

- Selectivity over Efficacy: The data highlights a crucial distinction between binding affinity (potency) and functional cellular activity. This compound is highly potent at binding and inhibiting PDE4D, but this does not automatically translate to anti-inflammatory efficacy in all cellular contexts, as seen in the BV-2 microglia model [1].

- Therapeutic Implications: Its high PDE4D selectivity makes this compound a valuable candidate for conditions where cognitive enhancement or memory consolidation is the goal, with a potentially improved side effect profile compared to pan-PDE4 inhibitors [3]. Its development for Fragile X syndrome aligns with this profile [1].

References

Zatolmilast in vivo pharmacokinetics brain disposition

Brain Uptake and Permeability Profile

The following table summarizes key quantitative data on how Zatolmilast crosses the blood-brain barrier (BBB) and distributes within the brain [1] [2].

| Parameter | Value for this compound | Experimental Context |

|---|---|---|

| Apparent Permeability (Papp) | 3.72 – 7.18 × 10⁻⁶ cm/s (Moderate) | In vitro, 3 µM, MDR1-MDCK monolayer, apical-to-basolateral direction [1] [2]. |

| Efflux Ratio (ER) | < 1.92 | In vitro, MDR1-MDCK monolayer. ER < 2 suggests it is not a P-gp substrate [1] [2]. |

| Unbound Brain-to-Plasma Partition Coefficient (Kp,uu) | 0.18 | In vivo in mice. Indicates that the unbound (free) concentration in the brain is about 18% of that in the plasma [1] [2]. |

| Time to Peak Concentration (Tmax) | 2 – 2.3 hours | Following oral administration in mice [1]. |

| Terminal Half-Life (T₁/₂) | 7 – 20 hours | Following oral administration in mice [1]. |

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here are the methodologies used in the key experiments cited above.

Bidirectional MDR1-MDCK Monolayer Permeability Assay

This in vitro test assesses a compound's intrinsic ability to cross cell membranes and its potential to be pumped out by the efflux transporter P-glycoprotein (P-gp) [1] [2].

- Cell Model: MDR1-MDCK cells (Madin-Darby Canine Kidney cells overexpressing the human MDR1 gene).

- Procedure: The assay was performed in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions for 2 hours. This compound was tested at concentrations of 3, 10, and 30 µM.

- Measurement: The apparent permeability (Papp) was calculated in each direction. The Efflux Ratio (ER) was determined as Papp(B-A) / Papp(A-B). An ER < 2 indicates that the compound is not a substrate for the P-gp efflux pump.

Assessment of In Vivo Brain Disposition (Kp,uu)

This protocol measures the extent of a drug's actual penetration into the brain tissue in a live animal model [1] [2].

- Animal Model: Mice.

- Dosing: this compound was administered orally.

- Sample Collection: At designated time points after administration, plasma and whole brain tissue samples were collected.

- Analysis: The total drug concentrations in both plasma and brain were measured. The unbound partition coefficient (Kp,uu) was then calculated, which represents the ratio of the unbound (pharmacologically active) drug concentration in the brain to the unbound concentration in the plasma. This is a critical parameter for understanding central nervous system (CNS) target engagement.

Contextualizing the Pharmacological Profile

It is crucial to differentiate between this compound's brain penetration and its pharmacological effects. While the data above confirms that this compound reaches the brain, its therapeutic action is highly specific.

- PDE4D Selectivity: this compound is a selective allosteric inhibitor of the PDE4D enzyme [1] [3]. This makes it a promising candidate for conditions like Fragile X syndrome, where it has shown positive results in clinical trials by improving cognition and language domains [4] [5] [6].

- Lack of Broad Anti-inflammatory Action: In direct contrast to the broad-spectrum PDE4 inhibitor Roflumilast, this compound did not demonstrate anti-neuroinflammatory effects in models of LPS-induced neuroinflammation. It did not reduce levels of nitric oxide, TNF-α, IL-1β, or IL-6, nor did it inhibit the NF-κB signaling pathway in microglia [1] [2]. This highlights that its mechanism is distinct and not targeted for neuroinflammatory conditions.

The following diagram illustrates the key experimental workflow for determining brain disposition, from initial in vitro screening to final in vivo quantification.

Experimental workflow for assessing brain disposition.

Key Conclusions for Researchers

- Brain Penetration Confirmed: this compound successfully crosses the blood-brain barrier with moderate permeability and is not ejected by P-gp, which is a positive characteristic for a CNS-targeted therapeutic [1] [2].

- Specific Therapeutic Niche: Its brain presence alone should not be conflated with a broad anti-inflammatory role. Its efficacy is likely tied to its specific allosteric inhibition of PDE4D and the resulting increase in cAMP, which is relevant for cognitive processes and synaptic maturation, particularly in Fragile X syndrome [3] [5].

- Differentiated from Roflumilast: Unlike the pan-PDE4 inhibitor Roflumilast, this compound offers a targeted approach that may avoid the broader side effects associated with general PDE4 inhibition while addressing specific cognitive deficits [1].

References

- 1. Differential effects of two phosphodiesterase 4 inhibitors ... [pmc.ncbi.nlm.nih.gov]

- 2. Differential effects of two phosphodiesterase 4 inhibitors ... [bmcneurosci.biomedcentral.com]

- 3. PDE4D: A Multipurpose Pharmacological Target [mdpi.com]

- 4. Shionogi Provides Updates on this compound, an ... [shionogi.com]

- 5. Positive Results Reported in Phase II Fragile X Clinical ... [fraxa.org]

- 6. ROC Analysis of Biomarker Combinations in Fragile X ... [nature.com]

Zatolmilast investigational status Fragile X syndrome

Drug Profile and Mechanism of Action

Zatolmilast (BPN-14770) is a first-in-class, investigational small molecule being developed as a potential treatment for the cognitive and functional impairments associated with Fragile X syndrome [1] [2].

- Mechanism: It is a selective allosteric inhibitor of Phosphodiesterase-4D (PDE4D) [1] [2].

- Target Engagement: By inhibiting PDE4D, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP) in the brain. This is particularly relevant in FXS, where cAMP metabolism is often disrupted, and levels are decreased [2]. Increased cAMP signaling is known to play a critical role in synaptic plasticity, learning, and memory [1].

The diagram below illustrates the proposed mechanism of action of this compound in the context of Fragile X syndrome pathophysiology.

Proposed signaling pathway and target engagement of this compound in Fragile X syndrome.

Clinical Development Program: The EXPERIENCE Trials

The clinical development of this compound is being conducted under the EXPERIENCE (Evaluation of Fragile X Experience in Cognition Expression) program, managed by Shionogi & Co., Ltd. [3] [4]. The current status of the key trials is summarized below.

| Trial Identifier | Phase | Population (Male) | Design & Duration | Primary Status (as of Nov 2025) |

|---|---|---|---|---|

| EXPERIENCE-301 [4] | 2b/3 | Adults (aged 18-45) [4] | Randomized, double-blind, placebo-controlled, 13-week treatment [4] | Enrollment complete; results pending [3] [4] |

| EXPERIENCE-204 [4] | 2b/3 | Adolescents (aged 9-17) [4] | Randomized, double-blind, placebo-controlled, 13-week treatment [4] | Enrollment complete; results pending [3] [4] |

| EXPERIENCE-302 [4] | Open-Label Extension | Participants who completed -301 or -204 [4] | Open-label, up to four years [4] | Ongoing [3] [4] |

Efficacy and Biomarker Data from Earlier Studies

A Phase 2 trial in 30 adult males with FXS provided initial evidence of efficacy and informed the design of the Phase 3 program [2].

| Domain Assessed | Tool/Method | Key Findings |

|---|---|---|

| Cognitive Function | NIH Toolbox Cognitive Battery | Demonstrated statistically significant improvements in cognitive domains related to language [2]. |

| Daily Functioning | Caregiver Reports | Caregivers reported improvements in both daily functioning and language abilities of participants [2]. |

| Electrophysiology Biomarker | Resting-state EEG (rsEEG), Peak Alpha Frequency (PAF) | A composite of PAF across brain regions was identified as a potential biomarker. PAF increased from baseline with drug but not with placebo [2]. |

Detailed Experimental Protocol: EEG Biomarker Analysis

A secondary, machine learning-based analysis of the Phase 2 trial EEG data provides a methodology for assessing target engagement [2]:

- EEG Recording: Continuous resting-state EEG was recorded and digitized at 512 Hz using a standardized system.

- Preprocessing: Data were preprocessed to remove artifacts and analyzed for frequency power.

- Machine Learning Classification: A naïve Bayes Classifier was used to determine if linear combinations of EEG variables could distinguish between trial conditions (baseline, placebo, this compound).

- Biomarker Identification: The algorithm identified a composite of Peak Alpha Frequency (PAF) across multiple brain regions as the most robust biomarker separating the drug condition from others. Increased PAF from baseline was associated with this compound treatment [2].

Future Outlook and Market Forecast

The FXS treatment landscape is poised for potential change, with this compound being a key candidate:

- Projected Launch: Analysts project a potential U.S. launch of this compound in Q1 2027 [5].

- Market Impact: If approved, it is expected to be one of the first two targeted treatments for FXS, driving significant market growth. The annual cost of therapy (ACOT) is estimated to be around $32,046 [5].

Research Gaps and Next Steps

For the research community, the following areas are of critical interest:

- Awaiting Phase 3 Data: The primary data from EXPERIENCE-301 and -204 are the most significant near-term milestone. These results will determine the efficacy and safety profile of this compound in the target populations.

- Biomarker Validation: The promising PAF biomarker from Phase 2 needs validation in the larger Phase 3 cohort to confirm its utility as a measure of target engagement and efficacy.

- Brother Clinical Pipeline: Beyond this compound, the FXS therapeutic pipeline is active, with other approaches including antisense oligonucleotides (ASOs) and gene therapy in earlier stages of investigation [6] [7] [8].

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. ROC Analysis of Biomarker Combinations in Fragile X ... [nature.com]

- 3. Shionogi's EXPERIENCE Phase 3 Clinical Trial of ... [fraxa.org]

- 4. Fragile X Syndrome Clinical Trials [shionogi.com]

- 5. US and German FXS market forecast to grow by combined ... [clinicaltrialsarena.com]

- 6. Finding a Cure for Fragile X Syndrome [fraxa.org]

- 7. 2025 Grants Driving Fragile X Research Forward [fraxa.org]

- 8. Gene Therapy for Fragile X Syndrome, Challenges, and ... [pmc.ncbi.nlm.nih.gov]

Zatolmilast: From Preclinical Discovery to Clinical Candidate

The table below summarizes the key stages and findings from the early development of Zatolmilast.

| Development Phase | Key Findings & Outcomes | Experimental Models & Methodologies |

|---|---|---|

| Target Identification | FRAXA-funded research identified phosphodiesterase-4D (PDE4D) inhibition as a promising mechanism for Fragile X syndrome (FXS) treatment [1]. | Review of existing scientific literature on FXS pathology and cAMP signaling pathways. |

| Compound Sourcing/Repurposing | Tetra Therapeutics approached FRAXA with BPN14770 (later this compound), a PDE4D inhibitor that had been in clinical trials for Alzheimer's disease [2]. | Compound screening for suitability and lack of side effects that plagued other PDE4 inhibitors [2]. |

| Preclinical Validation | The drug demonstrated remarkable results in Fragile X mouse models, showing potential to improve core deficits [1]. Studies in fruit flies with Fragile X also showed promising results [2]. | In vivo studies using FXS mouse models; behavioral and cognitive tests [1]. |

| Phase 2 Clinical Trial | A randomized, double-blind, placebo-controlled, two-way crossover trial in 30 adult males with FXS met its primary safety endpoint [3] [4]. An exploratory efficacy analysis showed statistically significant improvement on a wide range of measures, including cognition, behavior, and quality of life [1] [5]. | Clinical Trial Design: Double-blind, placebo-controlled, crossover. Participants: 30 adult males with FXS. Efficacy Measures: NIH Toolbox Cognitive Battery (NIH-TCB), caregiver and clinician reports [3] [4]. | | Regulatory Designations | Received Orphan Drug Designation (FDA, 2018), Rare Pediatric Disease Designation (FDA, 2023), Fast Track Designation (FDA, 2024), and Orphan Medicinal Product Designation (EU, 2024) [3] [4]. | Applications submitted to regulatory agencies based on preclinical data and early clinical results for a serious condition with unmet need. |

Proposed Mechanism of Action and Experimental Workflow

This compound is a selective PDE4D inhibitor. The hypothesized mechanism of action and the translational research pathway from bench to bedside are illustrated below.

Diagram 1: Proposed molecular mechanism of this compound action in Fragile X syndrome.

Diagram 2: this compound translational research pathway from discovery to late-stage trials.

Clinical Trial Program & Outcome Measures

The current Phase 2b/3 program is designed to confirm the promising early results. The primary and secondary outcome measures for these pivotal trials are detailed below.

| Trial Component | Description |

|---|---|

| Program Name | EXPERIENCE (Evaluation of Fragile X Experience in Cognition Expression) [1]. |

| Study 204 (NCT05163808) | Population: Adolescent males (ages 9-17) with FXS. Design: Randomized, double-blind, placebo-controlled [3]. |

| Study 301 (NCT05358886) | Population: Adult males (ages 18-45) with FXS. Design: Randomized, double-blind, placebo-controlled [3]. |

| Study 302 (NCT05367960) | Design: Open-label extension study; up to 2 years; available to participants completing Study 204 or 301 [3] [6]. |

| Primary Endpoint | Change from baseline in the Cognition Crystallized Composite Score of the NIH Toolbox Cognitive Battery (NIH-TCB), derived from Picture Vocabulary and Oral Reading Recognition tests [3] [4]. |

| Key Secondary Endpoints | Assessments of language, daily function, caregiver and clinician global improvement scales, other NIH-TCB cognitive domains, safety, and tolerability [3] [6]. |

Community-Led Drug Development Model

The development of this compound serves as a notable case study in community-led drug development. The FRAXA Research Foundation, founded by parents of children with Fragile X, played an indispensable role by:

- Funding Early Research: Providing the initial grants that identified PDE4D as a viable therapeutic target [1] [3].

- Facilitating Partnerships: Acting as a scientific and strategic bridge between academia and industry, specifically partnering with Tetra Therapeutics to test their compound in Fragile X models [1] [2].

- Co-funding Clinical Trials: FRAXA directly co-funded the first clinical trials of this compound in Fragile X subjects, which generated the breakthrough data that enabled larger trials [1].

References

- 1. Shionogi's EXPERIENCE Phase 3 Clinical Trial of ... [fraxa.org]

- 2. Fragile X held him back. An experimental drug is helping ... [npr.org]

- 3. Shionogi Provides Updates on this compound, an ... [shionogi.com]

- 4. This compound, an Investigational Treatment for Fragile X ... [shionogi.com]

- 5. NPR Spotlights this compound: A Potential Breakthrough for ... [fraxa.org]

- 6. Protocols for US trials of this compound amended to increase... [fragilexnewstoday.com]

cAMP CREB BDNF signaling pathway Zatolmilast effects

Mechanism of Action: The cAMP/CREB/BDNF Pathway

Zatolmilast exerts its effects by specifically targeting and inhibiting the PDE4D enzyme. The subsequent signaling cascade is outlined in the diagram below.

This compound enhances cognition via the cAMP/CREB/BDNF pathway.

Key Experimental Evidence and Protocols

Research on this compound includes in vitro, in vivo, and behavioral studies that detail its cognitive-enhancing effects.

In Vivo Cognitive Behavioral Tests

These experiments assess the functional outcomes of this compound administration on learning and memory [1] [2].

- Animal Models: Typically using wild-type or genetically modified mice (e.g., scopolamine-induced cognitive deficit models, sleep deprivation models).

- Administration: this compound is administered orally (p.o.), often dissolved in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) [3].

- Dosage: Effective doses in mice range from 0.1 mg/kg to 30 mg/kg [3] [1].

- Key Behavioral Paradigms:

- Novel Object Recognition (NOR): Tests episodic-like memory. This compound (0.1-30 mg/kg) showed cognitive benefit at doses above 0.3 mg/kg [3].

- Spatial Pattern Separation: Assesses the ability to distinguish between similar spatial locations. This compound pretreatment prevents deficits induced by sleep deprivation [2].

Biochemical and Molecular Assays

These protocols measure changes in the signaling pathway and inflammation markers [1] [4].

- Western Blotting:

- Purpose: To detect and quantify protein levels and phosphorylation states (e.g., p-CREB, total CREB, BDNF).

- Procedure: Protein is extracted from brain tissues (e.g., hippocampus) or cells. Samples are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against target proteins.

- Enzyme-Linked Immunosorbent Assay (ELISA):

- Purpose: To quantitatively measure concentrations of specific proteins like BDNF or inflammatory cytokines (TNF-α, IL-1β, IL-6) in plasma, brain tissue homogenates, or cell culture media.

- Cell-Based Models (BV-2 Microglia):

- Purpose: To study anti-inflammatory effects. Note that one study found this compound showed no significant anti-neuroinflammatory effects in LPS-induced BV-2 cells, unlike the broader PDE4 inhibitor roflumilast [1] [5].

- Procedure: BV-2 microglial cells are pretreated with this compound (at non-toxic concentrations, e.g., ≤10 µM) for several hours before being exposed to an inflammatory stimulus like Lipopolysaccharide (LPS). Production of nitric oxide (NO) and TNF-α is then measured [1] [5].

Comparative Pharmacology with Roflumilast

It is insightful to contrast this compound with Roflumilast, a non-selective PDE4 inhibitor, to understand its unique profile.

| Feature | This compound | Roflumilast |

|---|---|---|

| PDE4 Selectivity | Selective allosteric inhibitor of PDE4D only [3] [1] | Non-selective inhibitor of all PDE4 subtypes (A, B, C, D) [1] [5] |

| Anti-neuroinflammatory Action | Not observed in LPS-induced models [1] [5] | Potent; reduces NO, TNF-α, IL-1β, IL-6 via NF-κB inhibition [1] [5] |

| Brain Permeability (Papp) | Moderate (3.72–7.18 × 10⁻⁶ cm/s) [1] [5] | High (> 23 × 10⁻⁶ cm/s) [1] [5] |

| Unbound Brain-to-Plasma Ratio | 0.18 [5] | 0.17 [5] |

| Primary Therapeutic Indication | Cognitive enhancement (Fragile X Syndrome) [6] | Anti-inflammatory (COPD), with pro-cognitive effects at low doses [7] |

Clinical Development and Future Directions

This compound represents a targeted approach to PDE4 inhibition aimed at achieving cognitive benefits with a better side-effect profile.

- Current Status: Enrollment is complete for the EXPERIENCE Phase 3 clinical trials investigating this compound for the treatment of Fragile X Syndrome [6].

- Rationale: The selective targeting of PDE4D is a strategy to harness the pro-cognitive effects of PDE4 inhibition (via the cAMP/CREB/BDNF pathway) while potentially avoiding the emetic (vomiting) side effects commonly associated with non-selective PDE4 inhibitors [2].

- Research Focus: Future work continues to explore its potential in other cognitive disorders, such as Alzheimer's disease [1].

References

- 1. Differential effects of two phosphodiesterase 4 inhibitors ... [pmc.ncbi.nlm.nih.gov]

- 2. Treatment with the selective PDE4B inhibitor A-33 or ... [semanticscholar.org]

- 3. | PDE | TargetMol this compound [targetmol.com]

- 4. Cognitive improvement effects of PF-04957325, a ... [pmc.ncbi.nlm.nih.gov]

- 5. Differential effects of two phosphodiesterase 4 inhibitors against... [bmcneurosci.biomedcentral.com]

- 6. Shionogi's EXPERIENCE Phase 3 Clinical Trial of ... [fraxa.org]

- 7. Roflumilast and cognition enhancement: A translational ... [sciencedirect.com]

Zatolmilast clinical trial protocol Fragile X syndrome

EXPERIENCE Clinical Trial Program Overview

The EXPERIENCE program comprises two main double-blind, placebo-controlled studies and one open-label extension study [1].

Table 1: Zatolmilast EXPERIENCE Clinical Trial Portfolio

| Study Name | ClinicalTrials.gov ID | Phase | Population | Design & Duration | Key Endpoints |

|---|---|---|---|---|---|

| EXPERIENCE-204 (Adolescent Study) | NCT05163808 [1] | 2b/3 | Male adolescents (9-17 years) with FXS [1] | Randomized, double-blind, placebo-controlled; 13 weeks [1] | Primary: Cognition Crystallized Composite Score (NIH-TCB); Secondary: Daily living, caregiver/clinician scales, other NIH-TCB domains [2] [1] |

| EXPERIENCE-301 (Adult Study) | NCT05358886 [1] | 2b/3 | Adult males (18-45 years) with FXS [1] | Randomized, double-blind, placebo-controlled; 13 weeks [1] | Primary: Cognition Crystallized Composite Score (NIH-TCB); Secondary: Language, daily function, safety/tolerability [2] [1] |

| EXPERIENCE-302 (Open-Label Extension) | NCT05367960 [1] | 2b/3 | Participants who completed Study 204 or 301 [1] | Open-label; up to 2 years [3] | Long-term safety and tolerability of this compound [1] |

As of the most recent updates, patient enrollment for the core EXPERIENCE-204 and EXPERIENCE-301 studies is complete, and screening has closed [4] [1]. The EXPERIENCE-302 extension study remains ongoing for those who completed the earlier trials [1].

Proposed Mechanism of Action of this compound

This compound is a selective allosteric inhibitor of phosphodiesterase-4D (PDE4D), the first of its kind in development for FXS [3]. Its proposed mechanism involves:

- Modulation of cAMP Signaling: By inhibiting PDE4D, this compound is believed to increase levels of cyclic AMP (cAMP) in neurons [2].

- Promotion of Synaptic Maturation: Elevated cAMP is thought to activate downstream signaling pathways that promote the maturation and strengthening of neuronal connections, which are impaired in individuals with FXS due to the absence of FMRP [2].

- Targeting Core Pathology: This mechanism aims to address the underlying synaptic dysfunction that contributes to the cognitive deficits in FXS [2].

The diagram below illustrates this proposed signaling pathway.

Key Eligibility and Study Protocol Details

Key Eligibility Criteria The studies are for male participants aged 9-45 with a genetically confirmed FMR1 mutation (≥200 CGG repeats) [1]. Participants must have a consistent caregiver and can be on a stable regimen of no more than three psychotropic medications [1]. Specific BMI and weight criteria also apply [1].

Recent Protocol Amendments for Accessibility To increase participation access, several protocol amendments were completed in July 2024 [3]:

- Lowered age and weight minimums: The adolescent study now includes participants from age 9 (down from 12) and weighing at least 55 pounds (down from 95) [3].

- Reduced on-site visits: Incorporated remote visits, decreasing on-site visits from six to four over the 13-week trials [3].

- Extended open-label period: The extension study duration was increased to up to two years (previously one year) [3].

- Travel support: Coverage for travel, lodging, and meal expenses for the participant and one caregiver is provided [4] [3].

Efficacy Assessment and Outcome Measures

The primary outcome measure is the Cognition Crystallized Composite Score from the NIH Toolbox Cognitive Battery (NIH-TCB), which is a calculated score from the Picture Vocabulary and Oral Reading Recognition tests [2] [1]. This choice is supported by positive data from a prior Phase 2 trial.

Table 2: Primary Efficacy Endpoint from Phase 2 Trial

| Trial Phase | Population | Design | Key Cognitive Finding | Reference |

|---|---|---|---|---|

| Phase 2 | 30 adult males with FXS [2] | Randomized, double-blind, placebo-controlled, crossover [2] | Improvement in cognition, specifically in the language domains of Picture Vocabulary and Oral Reading Recognition as part of the NIH-TCB [2] | Berry-Kravis et al. (2021), Nature Medicine [2] |

Regulatory Status and Designations

This compound has received several key regulatory designations from the U.S. FDA, which facilitate and expedite its development [2] [3]:

- Fast Track Designation (Granted 2024) [3]

- Rare Pediatric Disease Designation (Granted 2023) [2]

- Orphan Drug Designation (Granted 2018) [2]

The European Commission has also granted Orphan Medicinal Product designation for this compound in FXS [3].

Application Notes for Researchers

- Novel Endpoint Validation: The use of the NIH-TCB crystallized composite score as a primary endpoint represents an innovative approach to measuring cognition in FXS trials. Its sensitivity in the Phase 2 trial sets a precedent for future drug development in intellectual disability disorders [2].

- Patient-Centric Trial Design: The recent protocol amendments demonstrate a strategic effort to reduce participant burden, which can be a critical factor in enrollment success and data quality for rare disease trials [3].

- Combination Therapy Potential: As there are currently no FDA-approved pharmacological treatments for FXS, this compound has the potential to be used both as a monotherapy and, in the future, in combination with other investigational treatments targeting different pathways, such as mGluR5 antagonists [5].

References

- 1. Fragile X Syndrome Clinical Trials [shionogi.com]

- 2. This compound, an Investigational Treatment for Fragile X ... [shionogi.com]

- 3. Shionogi Provides Updates on this compound, an ... [shionogi.com]

- 4. Shionogi's EXPERIENCE Phase 3 Clinical Trial of ... [fraxa.org]

- 5. From Discovery to Innovative Translational Approaches in 80 ... [pmc.ncbi.nlm.nih.gov]

Zatolmilast Clinical Assessment with NIH Toolbox: Application Notes and Protocols

Clinical Context and Rationale

Fragile X syndrome (FXS) is the leading cause of inherited intellectual disability and has no pharmacological treatments currently approved by the U.S. Food and Drug Administration (FDA) that target its core cognitive symptoms [1]. Zatolmilast (BPN14770) is a first-in-class, selective phosphodiesterase-4D (PDE4D) inhibitor investigated as a potential treatment for FXS. By inhibiting PDE4D, this compound works to increase cyclic AMP (cAMP) levels in the brain, which is believed to support neural network organization and long-term potentiation, potentially leading to improvements in cognitive function [2]. The clinical development program for this compound required a precise, reliable, and objective tool to measure changes in cognitive ability, leading to the adoption of the NIH Toolbox Cognitive Battery (NIHTB-CB) [1].

The NIH Toolbox Cognitive Battery (NIHTB-CB) as an Endpoint

The NIHTB-CB is a state-of-the-art, iPad-based measurement system that provides a brief, standardized, and norm-referenced assessment of multiple cognitive domains [3]. Its use in the this compound trials is a significant choice, as it moves beyond subjective caregiver reports to a performance-based metric of cognitive efficacy.

Cognitive Domains and Tests Assessed

In the pivotal Phase 2b/3 trials for this compound, the primary efficacy endpoint is the Cognition Crystallized Composite Score from the NIHTB-CB. This composite score is derived from two specific tests: the Picture Vocabulary Test and the Oral Reading Recognition Test [1]. These tests were selected based on positive results from an earlier Phase 2 study, where exploratory analysis showed improvement in these language domains [1]. The table below summarizes the core tests within the NIHTB-CB relevant to this context.

Table 1: Key Cognitive Tests from the NIH Toolbox Cognition Battery

| Test Name | Construct Measured | Definition | Approximate Duration |

|---|---|---|---|

| Picture Vocabulary Test | Language (Vocabulary) | Knowledge of the set of words in a specific language. | 4 minutes [4] |

| Oral Reading Recognition Test | Language (Oral Reading) | The ability to pronounce written language symbols. | 3 minutes [4] |

| List Sorting Working Memory Test | Working Memory | The ability to retain and manipulate information in a temporary storage system. | 7 minutes [4] |

| Flanker Inhibitory Control & Attention Test | Attention / Executive Function | The ability to allocate limited resources and inhibit responses to distracting stimuli. | 4 minutes [4] |

| Dimensional Change Card Sort Test | Executive Function | Cognitive flexibility and the ability to adapt to changing rules. | 4 minutes [4] |

| Picture Sequence Memory Test | Episodic Memory | The ability to acquire, store, and retrieve new information and experiences. | 7 minutes [4] |

| Pattern Comparison Processing Speed Test | Processing Speed | The amount of time it takes to process a specific amount of information. | 3 minutes [4] |

Administration Workflow: Remote vs. In-Person

A pivotal pilot study has demonstrated the feasibility of administering the NIHTB-CB remotely, which directly informed the protocol amendments in the this compound program to increase family participation [4]. The following diagram illustrates the equivalent workflows for both in-person and remote assessment modalities.

The diagram above shows two validated pathways for administering the NIHTB-CB. The remote assessment uses the specialized NIH Toolbox Participant/Examiner (NIHTB-P/E) App, which features built-in bi-directional videoconferencing, allowing the examiner to guide the participant in real-time and fully monitor the session to ensure protocol adherence [4]. This method has been shown to yield scores with considerable consistency to in-person assessments [4]. The in-person assessment follows the traditional model where the participant and examiner are physically present in a clinical setting.

Detailed Experimental Protocol for Cognitive Assessment

This section outlines the standardized operating procedure for administering the NIHTB-CB within a clinical trial like the this compound studies.

Pre-Assessment Setup and Participant Preparation

- Participant Criteria: The this compound trials are enrolling male participants aged 9 to 45 years with a confirmed genetic diagnosis of FXS [1]. Key recent protocol amendments to increase accessibility include lowering the minimum age to 9 years and the minimum weight to 55 pounds [1].

- Environment Setup:

- In-Person: Conduct in a quiet, well-lit room at the clinical site with minimal distractions.

- Remote: The participant should be in a quiet room at home. The caregiver may need to assist with initial technology setup and ensure a stable internet connection [4].

- Technology and Materials: Use an iPad with the latest version of the NIH Toolbox V3 app installed [3]. For remote assessments, the NIHTB-P/E App is required on both the examiner's and participant's iPads [4].

- Examiner Training: The examiner must be a trained professional who has reviewed the freely available NIH Toolbox Administration Manual and training videos [3].

Assessment Execution

- Informed Consent: Obtain and document informed consent from the participant's legal guardian and assent from the participant, if applicable.

- Session Initiation:

- In-Person: The examiner guides the participant directly.

- Remote: The examiner initiates a video call via the NIHTB-P/E App to establish audio-visual contact [4].

- Test Administration: The examiner selects the prescribed test battery on the iPad. Tests are administered in the standardized order as presented by the app. The examiner provides instructions as per the protocol but does not guide the participant's answers.

- Monitoring and Quality Control: The examiner monitors the participant's engagement and comprehension throughout the session. For remote administration, the examiner uses the video feed to ensure the participant is not receiving external assistance and is following instructions correctly [4].

- Data Collection: All data is automatically collected and scored by the NIH Toolbox software, which minimizes human error and ensures standardization [3]. The primary outcome for this compound trials is the change from baseline in the Cognition Crystallized Composite Score.

Integration with Broader Trial Design

The cognitive assessment is a core component of the larger this compound clinical program. The following diagram maps the position of the NIHTB-CB within the overall flow of a clinical study, such as the ongoing Phase 2b/3 trials (NCT05163808, NCT05358886) [1].

Data Analysis and Interpretation

- Primary Analysis: The primary analysis for the this compound trials is the comparison of the change in the Cognition Crystallized Composite Score from baseline to the end of the 13-week treatment period between the this compound and placebo groups, typically using an Analysis of Covariance (ANCOVA) model [1].

- Supporting Evidence: Beyond the primary cognitive endpoint, the correlation between this compound serum concentration and physiological biomarkers like the electroencephalography (EEG) N1 event-related potential amplitude strengthens the evidence for a drug-induced improvement in neural hyperexcitability, providing a mechanistic link to the cognitive outcomes [2].

Table 2: Summary of this compound Pivotal Clinical Trials Using NIH Toolbox

| Study Identifier | Phase | Participant Population | Sample Size (Planned) | Primary Endpoint (NIH Toolbox) | Key Secondary Endpoints |

|---|---|---|---|---|---|

| NCT05163808 [1] | 2b/3 | Male adolescents (9-17 years) with FXS | 150 | Cognition Crystallized Composite Score | Language, daily function, caregiver/clinician scales, safety [1] |

| NCT05358886 [1] | 2b/3 | Adult males (18-45 years) with FXS | 150 | Cognition Crystallized Composite Score | Language, daily function, caregiver/clinician scales, safety [1] |

Conclusions and Best Practices

The application of the NIH Toolbox Cognitive Battery in the this compound clinical program represents a modern approach to quantifying cognitive outcomes in neurodevelopmental disorders. Key best practices supported by the available data include:

- Embracing Remote Administration: The validated remote testing option significantly reduces participant burden, increases accessibility for geographically dispersed families, and can help reduce attrition in longitudinal studies, thereby improving data quality and generalizability [4].

- Leveraging Objective, Performance-Based Measures: The use of the NIHTB-CB provides a precise, reliable, and objective measure of cognitive change that is less susceptible to bias than subjective reports alone.

- Protocol Flexibility: Amendments to the this compound trial protocols, such as incorporating remote visits and lowering age requirements, demonstrate a commitment to patient-centric design, which is crucial for successful enrollment and retention in rare disease trials [1].

References

EXPERIENCE-204 (BPN14770-CNS-204) Clinical Trial Overview

| Trial Aspect | Specification |

|---|---|

| ClinicalTrials.gov ID | NCT05163808 [1] [2] |

| Phase | 2b/3 [3] [2] |

| Study Type | Interventional; Part 1: Open-label PK, Part 2: Randomized, Double-blind, Placebo-controlled [2] |

| Population | Male adolescents aged 9 to <18 years with genetically confirmed FXS (FMR1 ≥200 CGG repeats) [3] [2] |

| Planned Enrollment | 150 participants (accompanied by a consistent caregiver) [1] [3] |

| Dosing Regimen | 25 mg and 50 mg oral capsules, administered twice daily [2] |

| Treatment Duration | 13 weeks for the double-blind period [3] [4] |

| Key Efficacy Endpoint | Change from baseline in the Cognition Crystallized Composite Score of the NIH Toolbox Cognitive Battery (NIH-TCB) [1] |

| Key Inclusion Criteria | • Weight ≥55 pounds (∼25 kg) [3] • BMI ≤97th percentile for age [3] • On a stable regimen of ≤3 psychotropic medications for ≥4 weeks [2] | | Key Exclusion Criteria | • Inability to complete the NIH-TCB Picture Vocabulary and Oral Reading Recognition tests [2] • Clinically significant abnormal lab results, vital signs, or ECG [2] • History of alcohol or recent substance abuse [2] |

Detailed Experimental Protocols

For researchers aiming to replicate or analyze this trial, here is a detailed breakdown of the key methodological components.

Participant Screening and Randomization

- Screening (Visit 1): After obtaining informed consent/assent, confirm FXS diagnosis via genetic test report showing ≥200 CGG repeats in the FMR1 gene [2]. Assess eligibility against all inclusion/exclusion criteria, including successful completion of the NIH-TCB practice items [2].

- Baseline & Randomization (Visit 2): Eligible participants who successfully complete the baseline NIH-TCB assessments are randomized in a 2:1 ratio to receive either Zatolmilast or a matching placebo [3] [2]. The randomization schedule should be prepared by the study's biostatistics team and implemented via an interactive web response system (IWRS) to maintain blinding.

Drug Administration and Pharmacokinetic (PK) Assessment

- Formulation: this compound is supplied as solid oral capsules [2].

- Dosing Schedule: Administer one capsule twice daily, approximately 12 hours apart. Dosing may be 25 mg or 50 mg based on the study part and cohort assignment [2].

- Part 1 (Open-label PK): A single-dose PK assessment is conducted to characterize the drug's profile in the adolescent population. This part requires participants to be able to swallow capsules [2].

- Part 2 (Double-blind Treatment): Participants receive either this compound or placebo for 13 weeks. Compliance is monitored through capsule counts and a dosing diary [2].

Efficacy and Safety Assessments

Assessments are conducted at screening, baseline, and throughout the 13-week treatment period. Key procedures include:

- Efficacy:

- Primary Endpoint: NIH Toolbox Cognition Crystallized Composite Score, derived from the Picture Vocabulary and Oral Reading Recognition subtests. Administer these tests at baseline and the end of treatment [1].

- Secondary Endpoints: Caregiver-reported outcomes on daily functioning, language, and behavior; other domains of the NIH-TCB; and clinician global impressions [1].

- Safety:

- Monitoring: Perform regular safety laboratories (serum chemistry, hematology), vital signs measurements, and 12-lead ECG [2].

- Adverse Events (AE): Record all AEs, with particular attention to previously reported events like vomiting and upper respiratory tract infections, which occurred at a similar frequency to placebo in prior studies [1].

Data Collection and Statistical Analysis

- Data Collection: Utilize electronic data capture (EDC) systems. For cognitive endpoints, use the standardized data output from the NIH-TCB iPad app [1].

- Statistical Analysis Plan:

- Primary Analysis: Use a mixed model for repeated measures (MMRM) to analyze the change from baseline in the crystallized composite score, with treatment, visit, and treatment-by-visit interaction as fixed effects, and baseline score as a covariate [1].

- Sample Size Justification: The planned enrollment of 150 adolescents provides adequate power to detect a clinically meaningful and statistically significant difference between this compound and placebo, based on effect sizes observed in the prior Phase 2 study [1].

Mechanism of Action and Signaling Pathway

This compound is a first-in-class, selective allosteric inhibitor of Phosphodiesterase-4D (PDE4D), an enzyme that breaks down cyclic adenosine monophosphate (cAMP) in neurons [5]. The proposed mechanism of action for treating Fragile X Syndrome is outlined below.

Diagram: Proposed Mechanism of this compound in Countering Fragile X Syndrome Pathophysiology. The drug targets the cAMP signaling pathway, which is disrupted in FXS due to reduced FMRP [5].

Methodological Considerations for Researchers

- Population Specifics: The successful execution of clinical trials in neurodevelopmental disorders like FXS requires specific adaptations. The EXPERIENCE trials incorporated remote visits and reduced on-site visits from six to four to lessen participant burden [1].

- Endpoint Selection: The choice of the NIH-TCB Crystallized Composite Score as a primary endpoint is critical. This tool measures learned knowledge and vocabulary, which are relatively stable in individuals, making it a sensitive measure of change in intellectual ability in FXS [1] [5].

- Concomitant Medications: The protocol allows for stable use of up to three psychotropic medications, which is essential for recruiting a representative study population but requires careful stratification during randomization and analysis [3] [2].

References

- 1. Shionogi Provides Updates on this compound, an ... [shionogi.com]

- 2. A Randomized Study of BPN14770 in Male Adolescents ... [centerwatch.com]

- 3. Fragile X Syndrome Clinical Trials [shionogi.com]

- 4. Clinical Trials: Phase 2B/3 Studies of BPN14770 in Fragile ... [fragilex.org]

- 5. ROC Analysis of Biomarker Combinations in Fragile X ... [nature.com]

Comprehensive Application Notes and Protocols: EEG Biomarker Analysis in Zatolmilast Clinical Trials for Neurodevelopmental Disorders

Clinical Context and Therapeutic Background

Zatolmilast (BPN14770) represents a novel therapeutic approach for rare neurodevelopmental disorders, currently undergoing clinical investigation for Fragile X Syndrome (FXS) and Jordan's Syndrome (PPP2R5D-related neurodevelopmental disorder). As a selective phosphodiesterase-4D (PDE4D) allosteric inhibitor, this compound targets cyclic adenosine monophosphate (cAMP) signaling pathways that are disrupted in these conditions. The compound specifically binds to the dimeric, protein kinase A-activated form of PDE4D, enhancing cAMP signaling that is crucial for synaptic plasticity and cognitive function. This mechanism is particularly relevant for FXS, where reduced fragile X mental retardation protein (FMRP) leads to dysregulated cAMP metabolism, and for Jordan's Syndrome, caused by mutations in the PPP2R5D gene that affect protein phosphatase 2A function.

The clinical development program for this compound includes multiple trial phases. For Fragile X Syndrome, the EXPERIENCE clinical trials (Phase 2b/3) have completed enrollment, with studies designated as EXPERIENCE-204 (adolescents), EXPERIENCE-301 (adults), and EXPERIENCE-302 (open-label extension) [1]. For Jordan's Syndrome, a Phase 2 randomized, double-blind, placebo-controlled study began enrollment in early 2025, planning to include 30 participants aged 9-45 years who will receive weight-adjusted doses of this compound or placebo twice daily during a 24-week double-blind period, followed by a 24-week open-label extension [2]. The U.S. Food and Drug Administration (FDA) has granted this compound Rare Pediatric Disease Designation for Jordan's Syndrome, recognizing the serious and life-threatening nature of this condition that primarily affects children [2].

EEG Biomarkers in this compound Clinical Trials

Rationale for EEG Biomarker Application

Electroencephalography (EEG) provides non-invasive measurement of brain electrical activity with excellent temporal resolution and sensitivity to dynamic changes in neural signaling [3]. In this compound clinical trials, EEG biomarkers serve multiple critical functions: assessment of target engagement, evaluation of physiological drug effects, and as potential predictors of treatment response. The investigation of EEG parameters is particularly valuable in disorders like FXS and Jordan's Syndrome, where traditional cognitive assessments present challenges due to the population's intellectual disabilities and behavioral symptoms. EEG biomarkers offer objective, quantifiable measures of neural function that can complement caregiver-reported outcomes and performance-based cognitive testing.

Recent advances in EEG analysis have enabled more sophisticated approaches to biomarker development. Machine learning algorithms can identify complex patterns in EEG data that might not be detectable through conventional analysis methods, potentially revealing drug effects that would otherwise be missed in small sample sizes typical of rare disease trials [4]. The application of these advanced analytical techniques to this compound trials represents a cutting-edge approach to demonstrating efficacy for a potential first-in-class therapeutic targeting cognitive deficits in neurodevelopmental disorders.

Key EEG Biomarkers and Measurement Parameters

Table 1: EEG Biomarkers in this compound Clinical Trials

| Biomarker Category | Specific Parameters | Measurement Technique | Relevance to this compound |

|---|---|---|---|

| Spectral Power | Theta (4-8 Hz), Alpha (8-13 Hz), Beta (12-30 Hz), Gamma (30-45 Hz) power | FFT/Welch power spectral density | FXS typically shows increased theta/gamma, decreased alpha |

| Peak Alpha Frequency (PAF) | Individual alpha frequency (Hz) | Resting-state EEG spectral analysis | Correlates with cognitive performance; may increase with treatment |

| Event-Related Potentials | N1 amplitude and habituation | Auditory evoked potentials | Marginally significant improvement in FXS trial (p=0.06) |

| Complexity Measures | Tsallis entropy, Higuchi FD, Lempel-Ziv complexity | Nonlinear dynamics analysis | Reductions may indicate cognitive impairment |

| Connectivity Metrics | Coherence values between channels | Functional connectivity analysis | Abnormal patterns in neurodevelopmental disorders |

Peak Alpha Frequency (PAF) has emerged as a particularly promising biomarker in this compound trials. In a secondary analysis of FXS trial data, machine learning classification identified a composite of PAF measures across multiple brain regions as potentially distinguishing between drug and placebo conditions [4]. This finding is biologically plausible given the established relationship between alpha frequency and cognitive function, and the previously documented reductions in alpha frequency and power in individuals with FXS. The composite biomarker approach—integrating multiple EEG variables—has shown particular utility for detecting treatment effects in the relatively small samples typical of phase 2 clinical trials for rare disorders.

Event-related potentials (ERPs), specifically the N1 component in response to auditory stimuli, were selected as a priori biomarkers in the Phase 2 FXS trial based on previous findings of increased N1 amplitudes and decreased N1 habituation in FXS populations [4]. While the primary analysis showed only marginal significance (p=0.06) for drug effects on N1 amplitude, a correlation with serum drug levels suggested some normalization of this aberrant neurophysiological response. The challenges of collecting high-quality ERP data in FXS populations—with substantial data loss due to the longer recording requirements—highlight the value of also including resting-state EEG measures, which are generally more robust to such methodological challenges.

Analytical Framework for EEG Biomarker Development

Machine Learning Classification of EEG Biomarkers

The application of naïve Bayes classifiers to identify linear combinations of EEG variables that can distinguish between trial conditions (baseline, placebo, drug) represents an innovative approach to biomarker development in this compound trials [4]. This data-driven methodology helps address the challenge of multiple comparisons that arises when examining numerous EEG parameters simultaneously. By using machine learning to "pre-screen" composite variable biomarkers, researchers can identify the most promising biomarker combinations while controlling Type I error rates. The process involves using ROC analysis to evaluate the performance of these classifier-identified biomarkers in distinguishing between treatment conditions, with the area under the curve (AUC) providing a measure of discriminatory power.

This machine learning approach is particularly valuable for detecting subtle drug effects that might be missed when examining individual EEG metrics in isolation. By combining multiple EEG features that collectively capture different aspects of neural function (e.g., spectral power, complexity, and connectivity), the resulting composite biomarkers may better reflect the overall physiological impact of this compound on brain function. This method proved effective in the FXS trial reanalysis, where a composite PAF biomarker showed increased frequency from baseline in the drug condition but not in the placebo condition, suggesting a specific effect of this compound on this cognitively-relevant neural oscillation [4].

Methodological Framework for Robust EEG Biomarkers

Table 2: EEG Biomarker Development Protocol

| Step | Procedure | Technical Specifications | Output |

|---|---|---|---|

| Signal Acquisition | 64-channel EEG recording | Sampling rate: 512 Hz; Filter: 5th order Bessel anti-aliasing | Continuous EEG data |

| Preprocessing | Filtering, artifact removal | Bandpass: 0.5-70 Hz; Notch: 60 Hz | Cleaned EEG epochs |

| Feature Extraction | Power spectrum, complexity, coherence | Five frequency bands: delta, theta, alpha, beta, gamma | Quantitative EEG features |

| Biomarker Selection | Statistical testing | p-value threshold: ≤0.001 | Significantly associated features |

| Model Development | Support Vector Machine (SVM) | 10-fold cross-validation | Classifier with performance metrics |

| Validation | Linear Discriminant Analysis (LDA) | Unseen dataset evaluation | Optimized diagnostic model |

A structured methodological framework for developing robust EEG biomarkers emphasizes the identification of features with significant associations with the target condition or treatment response [5]. This process begins with filtering EEG signals into five traditional frequency bands (delta: 0-4 Hz, theta: 4-8 Hz, alpha: 8-12 Hz, beta: 12-30 Hz, gamma: 30-45 Hz) using infinite impulse response (IIR) Chebyshev-II bandpass filters for computational efficiency. The framework then computes biomarkers across three main categories: (1) EEG slowing (quantified through changes in power spectrum ΔPS, EEG amplitude ΔEEGA, and zero-crossing intervals ZCI); (2) reduction in EEG complexity (measured via Tsallis entropy, Higuchi fractal dimension, Lempel-Ziv complexity, and approximate entropy); and (3) reduction in EEG coherence (assessing functional connectivity between brain regions) [5].

The biomarker selection process employs a stepwise statistical approach to identify features most relevant to detecting treatment effects. First, EEG biomarkers with p-values ≤0.001 between conditions are selected as potentially significant. Next, panels of these biomarkers are constructed to enhance performance, and machine learning models (particularly Support Vector Machines) are developed to detect condition differences using a 10-fold cross-validation strategy. Biomarker panels with sensitivity and specificity values above 80% are selected for further development. Diagnostic models are then created by combining the selected biomarker panels using Linear Discriminant Analysis classifiers, with final optimization to use the least possible number of biomarkers while maintaining high performance [5]. This rigorous approach increases the likelihood of identifying reproducible, clinically meaningful EEG biomarkers of this compound treatment response.

Experimental Protocols and Technical Standards

EEG Data Acquisition and Preprocessing

EEG recording protocols for this compound trials should follow established standards for clinical neurophysiology research while accommodating the specific needs of individuals with neurodevelopmental disorders. Based on methods from the Phase 2 FXS trial, data should be collected using 64-channel EEG systems with continuous recording at a sampling rate of 512 Hz and application of a 5th-order Bessel anti-aliasing filter [4]. The recording environment should be carefully controlled to minimize artifacts, with particular attention to reducing anxiety in participants who may experience sensory sensitivities. Resting-state EEG should include both eyes-open and eyes-closed conditions, with sufficient recording duration (typically 5-10 minutes per condition) to obtain stable brain oscillatory measures.

Signal preprocessing should include both automated and manual steps to ensure data quality. Initial processing should apply a bandpass filter (e.g., 0.5-70 Hz) and notch filter (60 Hz for North America, 50 Hz for Europe) to remove line noise and slow drifts. Independent component analysis (ICA) is recommended for identifying and removing artifacts related to eye movements, muscle activity, and cardiac signals. For event-related potential measurements, such as the N1 component in auditory tasks, epoch extraction should time-lock to stimulus presentation, with baseline correction applied. Data quality assessment should include both automated algorithms and manual review by trained electrophysiologists, with explicit criteria for trial inclusion and exclusion established prior to analysis.

Biomarker Computation and Statistical Analysis

Computational methods for EEG biomarker extraction should follow standardized implementations to ensure reproducibility. For spectral analysis, the Welch method is generally preferred over simple FFT due to its reduced variance, using Hann windows with 50% overlap [3]. Power spectral density should be computed for standard frequency bands, with individual alpha frequency determined as the peak power within the 7-13 Hz range. Nonlinear complexity measures should be calculated using established algorithms: Higuchi fractal dimension to quantify signal complexity, Lempel-Ziv complexity to assess sequence randomness, and various entropy measures to evaluate signal regularity [5]. Connectivity analysis should include both amplitude-based (coherence) and phase-based (phase-locking value) metrics to comprehensively assess functional brain networks.

Statistical analysis plans for EEG biomarkers in this compound trials should account for the specific study design and potential confounding factors. For crossover trials, mixed-effects models should include period, sequence, and treatment as fixed effects and participant as a random effect. For parallel-group designs, analysis of covariance (ANCOVA) with baseline measures as covariates is appropriate. Multiple comparison correction should be applied when examining multiple EEG biomarkers, using methods such as false discovery rate (FDR) control. Machine learning approaches should include cross-validation to avoid overfitting, with performance metrics including sensitivity, specificity, accuracy, and area under the ROC curve. All analysis code should be version-controlled and documented to ensure reproducibility.

Visualization Methods and Signaling Pathways

PDE4D Modulation Pathway and this compound Mechanism

The following Graphviz diagram illustrates the molecular mechanism of this compound and its relationship to EEG biomarkers:

This diagram illustrates the therapeutic mechanism of this compound, showing how it inhibits PDE4D to increase cAMP levels, which enhances neural function and subsequently modulates specific EEG biomarkers. The dotted lines indicate predictive relationships between EEG biomarkers and cognitive outcomes, highlighting their potential utility as treatment response indicators.

EEG Biomarker Analysis Workflow

The following Graphviz diagram details the comprehensive workflow for EEG biomarker analysis in this compound clinical trials:

This workflow diagram outlines the sequential stages of EEG biomarker development, from initial data acquisition through final validation. The process emphasizes the multi-modal nature of EEG feature extraction, encompassing spectral, complexity, connectivity, and event-related potential measures that collectively provide a comprehensive assessment of this compound's effects on brain function.

Conclusion and Future Directions

The integration of advanced EEG biomarkers in this compound clinical trials represents a significant innovation in drug development for neurodevelopmental disorders. The methodologies outlined in these application notes and protocols provide researchers with standardized approaches for implementing these biomarkers across different trial phases and patient populations. As the field advances, several areas warrant further development: the establishment of formally validated biomarker endpoints for regulatory approval, the refinement of multi-modal integration approaches combining EEG with other neurophysiological measures, and the development of age-specific normative databases to better interpret treatment effects across the lifespan.

The ongoing evaluation of this compound in both Fragile X Syndrome and Jordan's Syndrome provides a unique opportunity to assess whether similar EEG biomarker profiles predict treatment response across different genetic disorders with overlapping pathophysiology. Furthermore, the machine learning frameworks described here may have broader application for clinical trial design in other neurodevelopmental conditions, potentially accelerating therapeutic development for rare disorders with significant unmet medical needs. As these biomarkers mature, they hold promise not only for demonstrating drug efficacy in clinical trials but eventually for guiding personalized treatment approaches in clinical practice.

References

- 1. Shionogi's EXPERIENCE Phase 3 Clinical of Trial in... This compound [fraxa.org]

- 2. Shionogi and Jordan’s Guardian Angels Announce First-Ever Human... [shionogi.com]

- 3. The applied principles of EEG analysis methods in ... [mmrjournal.biomedcentral.com]

- 4. ROC Analysis of Biomarker Combinations in Fragile X ... [nature.com]

- 5. 2.2. Methodological Framework [bio-protocol.org]

Comprehensive Application Notes and Protocol: Zatolmilast Open-Label Extension Study Design for Fragile X Syndrome

Introduction and Scientific Context

Fragile X syndrome (FXS) represents the most prevalent form of inherited intellectual disability and the most common known monogenic cause of autism spectrum disorder. This neurogenetic condition results from a mutation in the Fragile X Messenger Ribonucleoprotein 1 (FMR1) gene located on the X chromosome, leading to deficient production of the FMRP protein crucial for normal neural development. The clinical manifestations of FXS include global developmental delay, intellectual disability, behavioral problems, attention deficits, and anxiety, which collectively impact individuals' abilities to perform daily living activities, communicate effectively, and achieve functional independence [1]. Currently, no pharmacological agents have received approval from the U.S. Food and Drug Administration (FDA) specifically targeting the core cognitive deficits associated with FXS, representing a significant unmet medical need for patients and their families [1] [2].

Zatolmilast (BPN14770) is an investigational therapeutic agent that functions as a highly selective phosphodiesterase-4D (PDE4D) inhibitor. This novel compound modulates intracellular cyclic adenosine monophosphate (cAMP) signaling pathways that are critically impaired in FXS due to FMRP deficiency. By selectively inhibiting PDE4D, this compound enhances cAMP-mediated signaling in neurons, promoting the maturation and strengthening of synaptic connections, facilitating neural plasticity, and potentially improving cognitive functioning [3] [2]. The strategic focus on PDE4D rather than broader PDE4 inhibition aims to maximize cognitive benefits while minimizing adverse effects typically associated with non-selective PDE4 inhibitors [1].